
(S)-(+)-1-Fmoc-3-hydroxypyrrolidine
描述
(S)-(+)-1-Fmoc-3-hydroxypyrrolidine is a chiral compound widely used in organic synthesis and medicinal chemistry. It features a pyrrolidine ring with a hydroxyl group at the third position and a fluorenylmethyloxycarbonyl (Fmoc) protecting group at the first position. This compound is particularly valuable due to its stereochemistry, which allows for the synthesis of enantiomerically pure compounds.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-(+)-1-Fmoc-3-hydroxypyrrolidine typically involves the following steps:
Starting Material: The synthesis begins with commercially available (S)-3-hydroxypyrrolidine.
Protection of Hydroxyl Group: The hydroxyl group is protected using a suitable protecting group such as tert-butyldimethylsilyl (TBDMS).
Fmoc Protection: The protected hydroxyl group is then reacted with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base like triethylamine to introduce the Fmoc group.
Deprotection: Finally, the protecting group on the hydroxyl group is removed under mild acidic conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated synthesis and purification techniques.
化学反应分析
Types of Reactions: (S)-(+)-1-Fmoc-3-hydroxypyrrolidine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Tosyl chloride (TsCl) in the presence of a base like pyridine.
Major Products:
Oxidation: Formation of (S)-(+)-1-Fmoc-3-oxopyrrolidine.
Reduction: Formation of this compound derivatives.
Substitution: Formation of (S)-(+)-1-Fmoc-3-tosyloxypyrrolidine.
科学研究应用
(S)-(+)-1-Fmoc-3-hydroxypyrrolidine is extensively used in scientific research due to its versatility:
Chemistry: It serves as a building block in the synthesis of complex organic molecules and natural products.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is employed in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.
Industry: The compound is used in the production of fine chemicals and as an intermediate in various industrial processes.
作用机制
The mechanism of action of (S)-(+)-1-Fmoc-3-hydroxypyrrolidine involves its interaction with specific molecular targets. The Fmoc group provides steric hindrance, which can influence the compound’s reactivity and selectivity in chemical reactions. The hydroxyl group can form hydrogen bonds, enhancing the compound’s binding affinity to target molecules. These interactions are crucial in the compound’s role as a chiral building block in organic synthesis.
相似化合物的比较
®-(-)-1-Fmoc-3-hydroxypyrrolidine: The enantiomer of (S)-(+)-1-Fmoc-3-hydroxypyrrolidine, differing in stereochemistry.
1-Fmoc-3-aminopyrrolidine: Similar structure but with an amino group instead of a hydroxyl group.
1-Fmoc-3-methoxypyrrolidine: Similar structure but with a methoxy group instead of a hydroxyl group.
Uniqueness: this compound is unique due to its specific stereochemistry, which is crucial for the synthesis of enantiomerically pure compounds. Its hydroxyl group provides additional reactivity, making it a versatile intermediate in various chemical reactions.
属性
IUPAC Name |
9H-fluoren-9-ylmethyl (3S)-3-hydroxypyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c21-13-9-10-20(11-13)19(22)23-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18,21H,9-12H2/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPDNZJQVYQCDJW-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70584680 | |
| Record name | (9H-Fluoren-9-yl)methyl (3S)-3-hydroxypyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70584680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
215178-38-4 | |
| Record name | (9H-Fluoren-9-yl)methyl (3S)-3-hydroxypyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70584680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-(+)-1-Fmoc-3-pyrrolidinol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





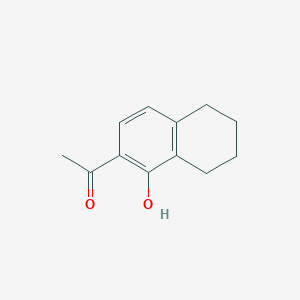
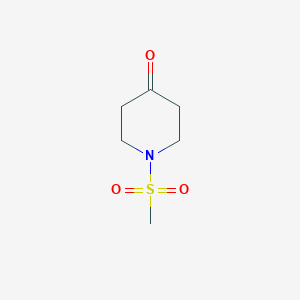
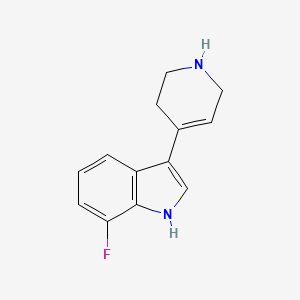
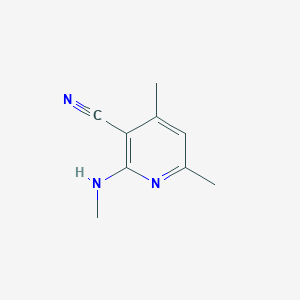
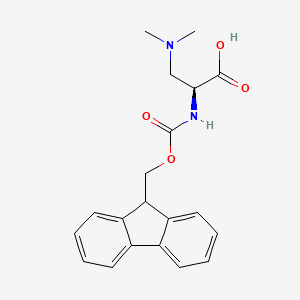
![Spiro[3.5]nonane-6,8-dione](/img/structure/B1340185.png)
![(3aS,5S,6R,6aS)-5-(azidomethyl)-3a-(hydroxymethyl)-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol](/img/structure/B1340189.png)
![4-Bromobenzo[b]thiophene](/img/structure/B1340190.png)



